Clinical Efficacy Benchmark: PROTECTION AMI Trial
In the multicenter, double-blind, randomized PROTECTION AMI trial (NCT00785954), intravenous delcasertib infusion (50, 150, or 450 mg/h initiated before PCI and continued for ~2.5 h) was compared to placebo in 1010 patients with anterior STEMI. The primary efficacy endpoint—infarct size measured by creatine kinase-MB fraction area under the curve (AUC)—showed no significant difference between groups. Median CK-MB AUC values were 5156 ng·h/mL (placebo), 5043 ng·h/mL (delcasertib 50 mg/h), 4419 ng·h/mL (150 mg/h), and 5253 ng·h/mL (450 mg/h) [1]. Secondary endpoints including ST-segment recovery AUC, time to stable ST recovery, and left ventricular ejection fraction at 3 months similarly showed no treatment-related differences [1].
| Evidence Dimension | Infarct size reduction (primary efficacy endpoint) |
|---|---|
| Target Compound Data | Median CK-MB AUC: 5043 (50 mg/h), 4419 (150 mg/h), 5253 (450 mg/h) ng·h/mL |
| Comparator Or Baseline | Placebo median CK-MB AUC: 5156 ng·h/mL |
| Quantified Difference | No statistically significant difference across all three dose groups; 150 mg/h group showed non-significant 14.3% lower numeric median value |
| Conditions | Multicenter, double-blind, randomized controlled trial; 1010 anterior STEMI patients; intravenous infusion initiated before PCI and continued for ~2.5 h |
Why This Matters
This trial provides the definitive negative control dataset for δPKC inhibition in clinical STEMI, establishing delcasertib as an essential benchmarking compound for validating any new δPKC-targeting therapeutic approach in ischemia-reperfusion injury.
- [1] Lincoff AM, Roe M, Aylward P, et al. Inhibition of delta-protein kinase C by delcasertib as an adjunct to primary percutaneous coronary intervention for acute anterior ST-segment elevation myocardial infarction: results of the PROTECTION AMI Randomized Controlled Trial. Eur Heart J. 2014;35(37):2516-2523. View Source
